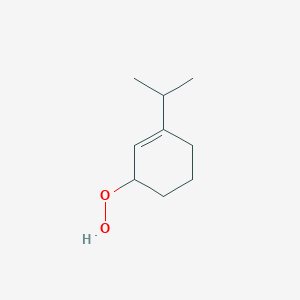
3-Hydroperoxy-1-propan-2-ylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound known for its unique structure and reactivity It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) typically involves the oxidation of the corresponding alcohol or alkene. One common method is the hydroperoxidation of 3-(1-methylethyl)-2-cyclohexen-1-ol using hydrogen peroxide in the presence of a catalyst such as tungstate or molybdate. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8 .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
科学的研究の応用
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound can also participate in redox cycling, further amplifying its effects .
類似化合物との比較
Similar Compounds
Isopropyl hydroperoxide: Similar structure but lacks the cyclohexenyl ring.
tert-Butyl hydroperoxide: Contains a tert-butyl group instead of the isopropyl group.
Cumene hydroperoxide: Contains a benzene ring instead of the cyclohexenyl ring.
Uniqueness
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is unique due to its cyclohexenyl ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
179249-43-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
InChIキー |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
正規SMILES |
CC(C)C1=CC(CCC1)OO |
同義語 |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















